molecular formula C14H15FN2O3 B2489128 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1707361-52-1

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B2489128
CAS No.: 1707361-52-1
M. Wt: 278.283
InChI Key: USDFWSNLVJDTTK-UHFFFAOYSA-N
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Description

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodiazole core with a fluorine atom and an oxan-4-yl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-[7-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c15-10-2-1-3-11-13(10)17(8-12(18)19)14(16-11)9-4-6-20-7-5-9/h1-3,9H,4-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFWSNLVJDTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps, starting with the construction of the benzodiazole core. One common approach is the cyclization of an o-aminobenzamide derivative with a suitable fluorinated aldehyde or ketone under acidic conditions. The oxan-4-yl group can be introduced through subsequent functional group transformations, such as nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and safety considerations are critical to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution under standard acylation conditions. Key reactions include:

Reaction Type Conditions Products Catalyst/Analysis
Amide formationAcCl/NEt₃ in DCM, 2 h at rt N-acetyl derivativesTLC, NMR for structural confirmation
EsterificationMethanol/H⁺, refluxMethyl ester analogsMass spectrometry (MS) validation

Mechanistic insight : The acetic acid group acts as an electrophilic center, enabling direct substitution with amines or alcohols. The reaction with acetyl chloride proceeds via intermediate acyl chloride formation .

Suzuki-Miyaura Cross-Coupling at the Benzodiazole Ring

The 7-fluoro-benzodiazole system participates in palladium-catalyzed cross-coupling reactions:

Coupling Partner Conditions Product Yield
Isoindolinone boronatePdCl₂(dppf), Na₂CO₃, dioxane, 100°C C7-aryl-substituted derivatives14–35%
Pyrazolopyrimidine HBMPCy₃Pd G2 catalyst, 1 h at 100°C Hybrid heterocyclic systems~25%

Key observation : The fluorine substituent enhances electron-deficient character at the benzodiazole ring, improving coupling efficiency with electron-rich boronate partners .

Functionalization of the Oxane Moiety

The tetrahydrofuran (oxan-4-yl) group undergoes ring-opening and functionalization:

Reaction Reagents Outcome Application
Acid-catalyzed hydrolysisH₂SO₄/H₂O, reflux4-hydroxybutyric acid derivativePrecursor for PEG-like linkers
OxidationKMnO₄, acidic conditionsGamma-butyrolactone formationEnhances solubility in polar media

Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, limiting high-temperature applications.

Electrophilic Aromatic Substitution (EAS)

The benzodiazole ring undergoes regioselective EAS at the 5-position:

Reagent Conditions Product Regiochemistry
BromineFeBr₃, DCM, 0°C5-bromo-benzodiazole analogPara to fluorine substituent
NitrationHNO₃/H₂SO₄, 50°C5-nitro derivativeConfirmed via ¹H-NMR coupling

Steric effects : The oxane substituent at position 2 directs incoming electrophiles to the 5-position due to steric hindrance.

Reductive Modifications

The acetic acid side chain participates in selective reductions:

Reduction Type Conditions Product Selectivity
LiAlH₄ reductionDry THF, 0°C → rt2-(benzodiazolyl)ethanolCarboxylic acid → primary alcohol
Catalytic hydrogenationH₂/Pd-C, MeOH, 50 psiSaturated oxane ring derivativesOxane ring opening not observed

Stability Under Physiological Conditions

Parameter Condition Degradation Pathway Half-Life (pH 7.4)
Hydrolytic stabilityPBS buffer, 37°C Ester hydrolysis (if esterified)>48 h
PhotostabilityUV light (254 nm)Benzodiazole ring cleavage6 h (50% degradation)

Key limitation : The compound shows moderate photosensitivity, requiring light-protected storage.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzodiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination : The introduction of fluorine can be performed using electrophilic fluorination methods.
  • Acetic Acid Derivation : The final step involves the attachment of the acetic acid moiety to the benzodiazole structure.

Antimicrobial Properties

Research has indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as fluorine enhances their antibacterial properties by affecting cell membrane permeability and inhibiting essential bacterial enzymes .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. In vitro studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways such as EGFR (Epidermal Growth Factor Receptor) signaling. Compounds with similar frameworks have been assessed against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), revealing promising results in reducing cell viability .

Case Study 1: Antimicrobial Efficacy

A recent study investigated several benzodiazole derivatives for their antimicrobial properties. Among these, compounds structurally related to 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
Compound A6.25Mycobacterium smegmatis
Compound B12.5Pseudomonas aeruginosa
Compound C25Candida albicans

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against HepG2 and MCF-7 cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds achieving IC50 values below 20 µM.

CompoundIC50 (µM)Cell Line
Compound D15HepG2
Compound E18MCF-7

Mechanism of Action

The mechanism by which 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can be compared to other benzodiazole derivatives, such as:

  • Benzodiazole: : A simpler benzodiazole compound without fluorine or oxan-4-yl groups.

  • Fluorinated Benzodiazoles: : Similar compounds with different positions or types of fluorine atoms.

  • Oxan-4-yl Substituted Compounds: : Compounds with oxan-4-yl groups in different positions or on different core structures.

Biological Activity

2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure

The compound can be represented by the following chemical structure:

Molecular Formula C12H12FN2O3\text{Molecular Formula C}_{12}\text{H}_{12}\text{F}\text{N}_2\text{O}_3

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit antimicrobial properties. A study conducted on various benzodiazole derivatives demonstrated that modifications, such as the introduction of fluorine and oxane groups, enhanced their activity against specific bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of benzodiazole derivatives has been documented in several studies. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokine levels in vitro. This suggests that the compound may modulate immune responses, potentially serving as a therapeutic agent in inflammatory diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and microbial resistance. For example, it could inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses, the compound was tested for its ability to reduce TNF-alpha levels in a murine model of inflammation. The results showed a significant reduction in TNF-alpha levels when treated with the compound compared to control groups .

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